![molecular formula C21H29N3O3S B7638426 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a sulfonamide group, and an azocane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrole ring and the azocane moiety. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring.
Introduction of the Azocane Moiety: The azocane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane, in the presence of a strong base.
Coupling Reactions: The final step involves coupling the pyrrole and azocane moieties with a benzenesulfonamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-[2-(Piperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
- 4-[3-[2-(Morpholin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide
Uniqueness
4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide is unique due to the presence of the azocane ring, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic amines. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further study.
Properties
IUPAC Name |
4-[3-[2-(azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-16-14-20(21(25)15-23-12-6-4-3-5-7-13-23)17(2)24(16)18-8-10-19(11-9-18)28(22,26)27/h8-11,14H,3-7,12-13,15H2,1-2H3,(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXOEHWTAZMSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)CN3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
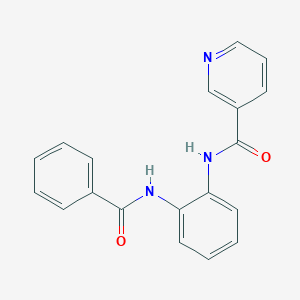
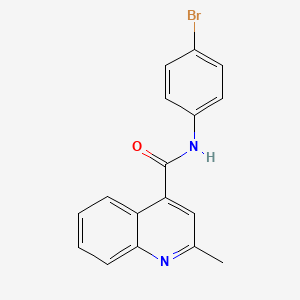
![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
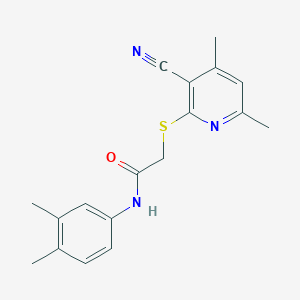
![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
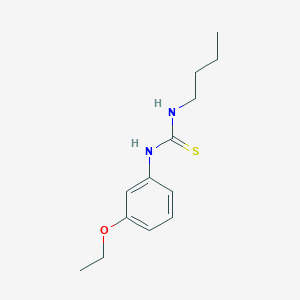
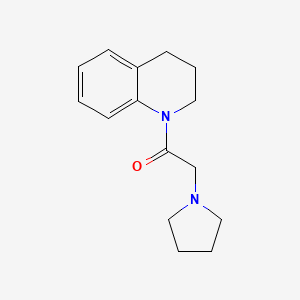
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)
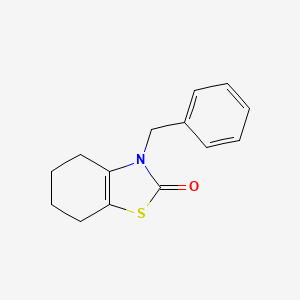
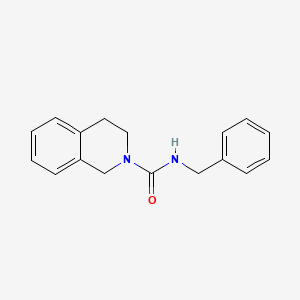
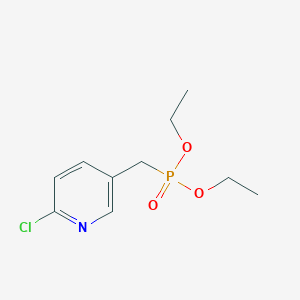
![5-Butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7638418.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
